[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which is further connected to a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Mode of Action
Many similar compounds interact with their targets by forming hydrogen bonds or other types of chemical interactions .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown a range of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective. The general reaction scheme is as follows:
- Preparation of the azide precursor: The azide is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
- Cycloaddition reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Introduction of the methanol group: The final step involves the reduction of the triazole intermediate to introduce the methanol group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole, altering its chemical properties.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed under basic conditions.
Major Products:
- Oxidation of the methanol group yields [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]carboxylic acid.
- Reduction of the triazole ring forms dihydrotriazole derivatives.
- Substitution of the chlorine atom results in various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It is employed in the synthesis of polymers and nanomaterials with unique properties.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Diagnostics: It is used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Agriculture: The compound is used in the formulation of pesticides and herbicides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]amine: Contains an amine group instead of methanol.
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]acetone: Features an acetone group in place of methanol.
Uniqueness:
- The presence of the methanol group in [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol imparts unique chemical reactivity and biological activity compared to its analogs. The methanol group enhances the compound’s solubility in polar solvents and its ability to form hydrogen bonds, which can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
[1-(2-chlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUAROCRGSEOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126635-72-0 | |
Record name | [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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